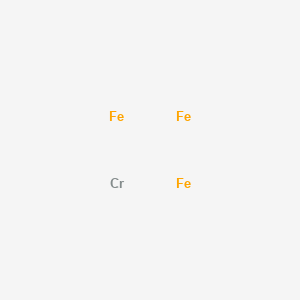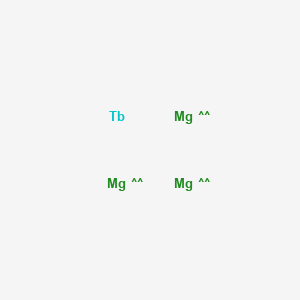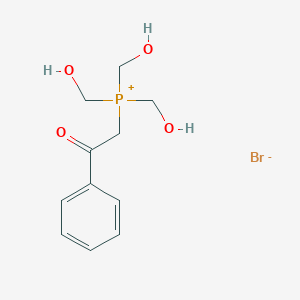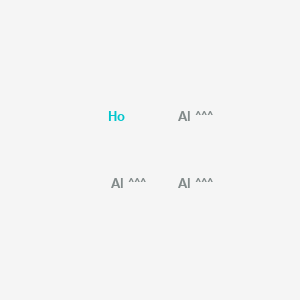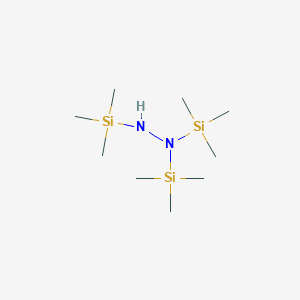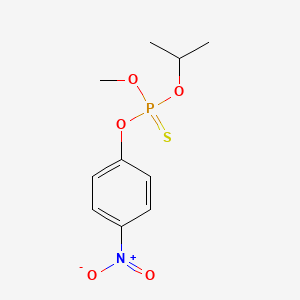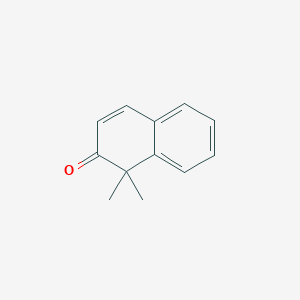
1,1-Dimethylnaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylnaphthalen-2(1H)-one is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1-position and a ketone functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylnaphthalen-2(1H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,1-dimethylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1-Dimethylnaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,1-Dimethylnaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1-dimethylnaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in π-π interactions with other molecules.
相似化合物的比较
Similar Compounds
1,1-Dimethylnaphthalene: Lacks the ketone functional group, resulting in different chemical reactivity.
2-Acetylnaphthalene: Contains a ketone group at the 2-position but lacks the additional methyl groups.
1,2,3,4-Tetrahydro-1,1-dimethylnaphthalene: A saturated derivative with different physical and chemical properties.
属性
CAS 编号 |
23230-52-6 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
1,1-dimethylnaphthalen-2-one |
InChI |
InChI=1S/C12H12O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3 |
InChI 键 |
QIRRMISWLDWHKK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


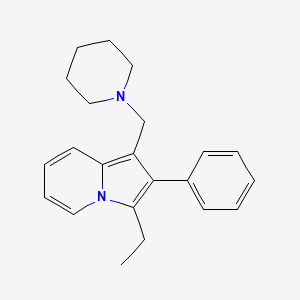
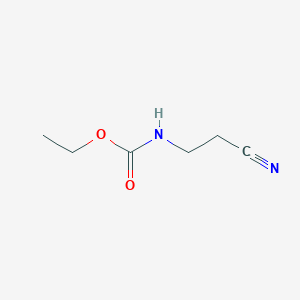
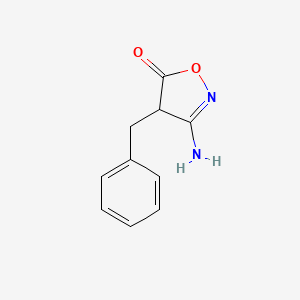
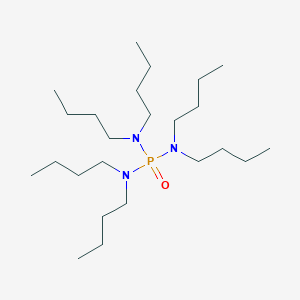
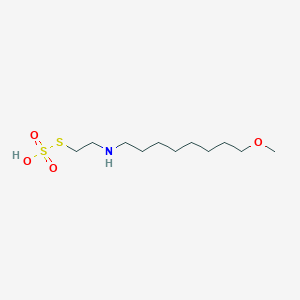

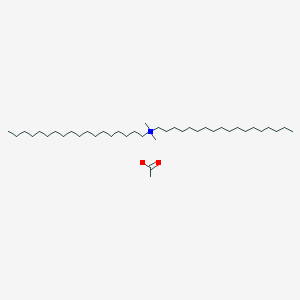
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
